Viscidulin III tetraacetate
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Overview
Description
Viscidulin III tetraacetate is an organic compound with the chemical formula C25H22O12 and a molecular weight of 514.43 g/mol . It is a white to yellow solid, odorless at room temperature . This compound is a natural plant extract known for its various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Viscidulin III tetraacetate is typically carried out using chemical synthesis methods. The specific process can be synthesized according to the process conditions provided in the literature .
Industrial Production Methods: Industrial production methods for this compound involve the extraction and purification from natural sources, such as the roots of Scutellaria viscidula Bunge . The compound can also be synthesized chemically in laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Viscidulin III tetraacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
Viscidulin III tetraacetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is used as a reference standard and a high-purity natural product for various analytical and synthetic purposes .
Biology: In biology, this compound is studied for its biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties .
Medicine: In medicine, this compound is explored for its potential anticancer effects. It is one of the trace polyphenols in the skullcap root that exhibits anticancer potentials .
Industry: In the industry, this compound is used as a raw material and intermediate for pharmaceuticals .
Mechanism of Action
The mechanism of action of Viscidulin III tetraacetate involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cancer . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
- Viscidulin III
- Tricin
- 3’,5-Dihydroxy-4’,5’,6,7-tetramethoxyflavone
- 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone
- 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone
Viscidulin III tetraacetate stands out due to its unique combination of antibacterial, anti-inflammatory, antioxidant, and potential anticancer properties .
Properties
IUPAC Name |
[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXHQVYAGXNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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